[2-Methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a naphthyl group, a dihydropyrimido ring, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimidine with benzimidazole derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone has been studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases. Its structural features allow it to interact with specific biological targets, making it a candidate for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activity.
Pyrimido[1,2-a]benzimidazole: A closely related compound with similar pharmacological properties.
Uniqueness
What sets 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H21N3O |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2-methyl-4-naphthalen-1-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C28H21N3O/c1-18-25(27(32)20-11-3-2-4-12-20)26(22-15-9-13-19-10-5-6-14-21(19)22)31-24-17-8-7-16-23(24)30-28(31)29-18/h2-17,26H,1H3,(H,29,30) |
InChI Key |
GCOXAXKYNNXZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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